molecular formula C15H11NO2S B1331037 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 73775-26-5

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1331037
CAS RN: 73775-26-5
M. Wt: 269.3 g/mol
InChI Key: SMFDPIVZZGFOPD-UHFFFAOYSA-N
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Description

The compound "2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid" is a derivative of quinoline carboxylic acid, which is a class of compounds known for their biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antiallergy properties as seen in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives . These compounds have shown varying degrees of activity, with some exhibiting significant potency in comparison to known antiallergy agents .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This method allows for the introduction of various substituents at key positions on the quinoline ring, which can significantly affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as FT-IR, FT-Raman, and NMR spectroscopy. For instance, the FT-IR and FT-Raman spectra of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate have been recorded and analyzed, providing insights into the optimized molecular structure and wave numbers . Similarly, NMR spectral analysis can reveal structure-property relationships through chemical shifts and magnetic shielding effects .

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, including the formation of fluorescent derivatives when reacted with specific reagents. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, allowing for their detection in high-performance liquid chromatography . This reactivity is not limited to saturated fatty acids but also extends to unsaturated fatty, dicarboxylic, aromatic carboxylic, and hydroxycarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids can be explored through computational methods such as molecular dynamics simulations and density functional theory (DFT) calculations. These methods can predict reactive and optoelectronic properties, including charge transfer interactions, electron density delocalization, and hyperpolarizabilities . Additionally, molecular docking studies can suggest potential inhibitory activities against specific targets, as seen with compounds forming stable complexes with CDK inhibitors and PknB .

Scientific Research Applications

  • Organometallic Catalysis

    • Quinoline is a versatile heterocycle that is part of numerous natural products and countless drugs . During the last decades, this scaffold also became widely used as ligand in organometallic catalysis .
    • The methods of application or experimental procedures involve C-H functionalization through transition metal catalysis .
    • The outcomes of these methods allow site-selective metal-catalyzed C-H functionalization of quinolines .
  • Photovoltaics

    • Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
    • The methods of application involve the use of quinoline derivatives (metal complexes) in photovoltaic cells .
    • The performance for polymer solar cells and dye-synthesized solar cells was highlighted .
  • Antibacterial

    • Some 8-substituted quinoline carboxylic acids were synthesized that showed antibacterial activity .
    • The methods of application involve the synthesis of phenoxy-, phenylthio-, and benzyloxy-substituted quinolones .
    • These derivatives are active against certain bacteria .
  • Medicinal Chemistry

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • The methods of application involve the synthesis of numerous derivatives of the bioactive quinolines via expeditious synthetic approaches .
    • The outcomes of these methods have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
  • Antitubercular Agents

    • Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of TB .
    • The methods of application involve the synthesis, characterization, and in vitro screening (MABA and LORA) of 48 QCAs modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring .
    • Two QCA derivatives, 7i and 7m, showed antitubercular activity. Both derivatives exhibited inhibition against Mtb DNA gyrase in vitro and in silico .
  • Microwave-Assisted Synthesis

    • Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .
    • The methods of application involve a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid (QDC) under microwave conditions .
    • The outcomes of these methods have led to the preparation of a series of quinoline-4-carboxylic acids .
  • Fungicidal Activities

    • Some quinoline derivatives, such as 5,7-dichloro- and 5,7-dibromo derivatives, have shown great fungicidal activities .
    • The methods of application involve the synthesis of these quinoline derivatives .
    • These derivatives have been shown to possess fungicidal activities .
  • Antitubercular Agents

    • Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of TB .
    • The methods of application involve the synthesis, characterization, and in vitro screening (MABA and LORA) of 48 QCAs modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring .
    • Two QCA derivatives, 7i and 7m, showed antitubercular activity. Both derivatives exhibited inhibition against Mtb DNA gyrase in vitro and in silico .
  • Microwave-Assisted Synthesis

    • Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .
    • The methods of application involve a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid (QDC) under microwave conditions .
    • The outcomes of these methods have led to the preparation of a series of quinoline-4-carboxylic acids .

properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFDPIVZZGFOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350111
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

73775-26-5
Record name 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, W Sun, S Huang, H Zhang, G Lin… - Journal of Medicinal …, 2020 - ACS Publications
SIRT6 activation is thought to be a promising target for the treatment of many diseases, particularly cancer. Herein, we report the discovery of a series of new small-molecule SIRT6 …
Number of citations: 24 pubs.acs.org
D Spinks, EJ Shanks, LAT Cleghorn… - …, 2009 - Wiley Online Library
There is an urgent need for new drugs for the treatment of tropical parasitic diseases such as human African trypanosomiasis, which is caused by Trypanosoma brucei. The enzyme …

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